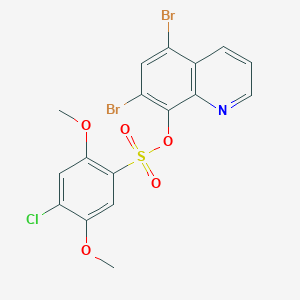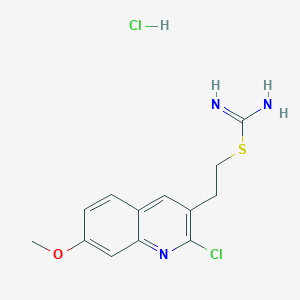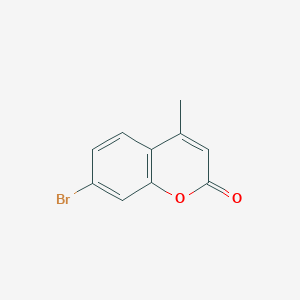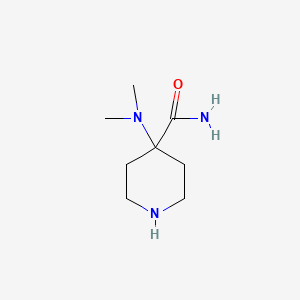
5,7-Dibromoquinolin-8-yl 4-chloro-2,5-dimethoxybenzene-1-sulfonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5,7-Dibromoquinolin-8-yl 4-chloro-2,5-dimethoxybenzene-1-sulfonate is a complex organic compound that features a quinoline core substituted with bromine atoms at positions 5 and 7, and a benzene ring substituted with chlorine and methoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5,7-Dibromoquinolin-8-yl 4-chloro-2,5-dimethoxybenzene-1-sulfonate typically involves multi-step organic reactions. One common approach is to start with the quinoline core, which is brominated at positions 5 and 7 using bromine or N-bromosuccinimide (NBS) under controlled conditions. The resulting dibromoquinoline is then coupled with 4-chloro-2,5-dimethoxybenzenesulfonyl chloride in the presence of a base such as triethylamine or pyridine to form the final product.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors for bromination and coupling reactions, as well as advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
5,7-Dibromoquinolin-8-yl 4-chloro-2,5-dimethoxybenzene-1-sulfonate can undergo various chemical reactions, including:
Substitution Reactions: The bromine atoms on the quinoline ring can be substituted with other nucleophiles such as amines or thiols.
Oxidation and Reduction: The quinoline core can be oxidized or reduced under appropriate conditions, leading to different derivatives.
Coupling Reactions: The sulfonate group can participate in coupling reactions with various electrophiles.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols, often in the presence of a base such as sodium hydride or potassium carbonate.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine would yield a quinoline derivative with an amine group in place of the bromine atom.
Scientific Research Applications
5,7-Dibromoquinolin-8-yl 4-chloro-2,5-dimethoxybenzene-1-sulfonate has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of potential therapeutic agents, particularly those targeting cancer or infectious diseases.
Materials Science: The compound’s unique structure makes it a candidate for the development of novel materials with specific electronic or optical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the study of reaction mechanisms and the development of new synthetic methodologies.
Mechanism of Action
The mechanism of action of 5,7-Dibromoquinolin-8-yl 4-chloro-2,5-dimethoxybenzene-1-sulfonate depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The exact pathways involved would vary based on the biological context and the specific target.
Comparison with Similar Compounds
Similar Compounds
- 5,7-Dibromoquinolin-8-yl 4-chloronaphthalene-1-sulfonate
- 5,7-Dibromoquinolin-8-yl 4-chloro-3-propoxybenzene-1-sulfonate
Uniqueness
Compared to similar compounds, 5,7-Dibromoquinolin-8-yl 4-chloro-2,5-dimethoxybenzene-1-sulfonate is unique due to the presence of both bromine and methoxy groups, which can influence its reactivity and interactions with other molecules. This makes it a versatile compound for various applications in research and industry.
Properties
Molecular Formula |
C17H12Br2ClNO5S |
|---|---|
Molecular Weight |
537.6 g/mol |
IUPAC Name |
(5,7-dibromoquinolin-8-yl) 4-chloro-2,5-dimethoxybenzenesulfonate |
InChI |
InChI=1S/C17H12Br2ClNO5S/c1-24-13-8-15(14(25-2)7-12(13)20)27(22,23)26-17-11(19)6-10(18)9-4-3-5-21-16(9)17/h3-8H,1-2H3 |
InChI Key |
ODJGSIOQSOHUOO-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC(=C(C=C1Cl)OC)S(=O)(=O)OC2=C(C=C(C3=C2N=CC=C3)Br)Br |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-(4-chlorophenyl)-3-(4-methoxyphenyl)-7H-pyrazolo[4,3-e][1,2,4]triazolo[4,3-c]pyrimidine](/img/structure/B12208060.png)
![3-[(Z)-(3-benzyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-9-methyl-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12208068.png)
![3-{(Z)-[3-(2-chlorobenzyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-{[3-(propan-2-yloxy)propyl]amino}-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B12208071.png)

![(2E)-2-[(1-ethyl-1H-indol-3-yl)methylidene]-7-methyl-3-oxo-2,3-dihydro-1-benzofuran-6-yl 3-methoxybenzoate](/img/structure/B12208080.png)
![N-cyclohexyl-2-[(1-phenyl-1H-tetrazol-5-yl)sulfanyl]propanamide](/img/structure/B12208085.png)
![(2Z)-2-[(6-bromo-4H-1,3-benzodioxin-8-yl)methylidene]-3-oxo-2,3-dihydro-1-benzofuran-6-yl 4-fluorobenzoate](/img/structure/B12208086.png)

![4-chloro-5-[4-(2-methoxyphenyl)piperazin-1-yl]-2-(1-methyl-1H-benzimidazol-2-yl)pyridazin-3(2H)-one](/img/structure/B12208088.png)

![N-[(2Z)-3-(2-chlorophenyl)-5,5-dioxidotetrahydrothieno[3,4-d][1,3]thiazol-2(3H)-ylidene]-2-phenoxyacetamide](/img/structure/B12208105.png)
![4-tert-butyl-N-[2-(6-ethyl-2-oxo-2H-chromen-4-yl)-1-benzofuran-3-yl]benzamide](/img/structure/B12208116.png)
![N-(1,3-benzodioxol-5-yl)-2-{1-[(4-methoxyphenyl)carbonyl]-3-oxopiperazin-2-yl}acetamide](/img/structure/B12208121.png)
![N-[1-(1H-benzimidazol-2-yl)-2-methylpropyl]-2-{[1-(3-methylphenyl)-1H-tetrazol-5-yl]sulfanyl}acetamide](/img/structure/B12208128.png)
